molecular formula C21H20N2O5 B11407653 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-nitrophenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B11407653
M. Wt: 380.4 g/mol
InChI Key: WOGLHHLCUDUIBY-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions.

    Introduction of the 4-methylphenylmethyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the furan-2-ylmethyl intermediate reacts with a 4-methylbenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-nitrophenoxy group: This step involves the nucleophilic substitution reaction of the intermediate with 4-nitrophenol in the presence of a base such as potassium carbonate.

    Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: This compound shares structural similarities with N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide, particularly in the presence of aromatic rings and functional groups.

    Dichloroaniline derivatives: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.

Uniqueness

N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of a furan ring, a methylphenyl group, and a nitrophenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C21H20N2O5/c1-16-4-6-17(7-5-16)13-22(14-20-3-2-12-27-20)21(24)15-28-19-10-8-18(9-11-19)23(25)26/h2-12H,13-15H2,1H3

InChI Key

WOGLHHLCUDUIBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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